7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
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Overview
Description
“7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride” is a heterocyclic compound . Its CAS Number is 2193058-80-7 and its molecular weight is 228.63 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H8N2O3.ClH/c1-14-6-2-4-11-5-3-10-8(11)7(6)9(12)13;/h2-5H,1H3,(H,12,13);1H
. Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 228.63 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Activities
Another study focused on the preparation and evaluation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, showcasing the diverse potential applications of imidazo[1,2-a]pyridine derivatives in therapeutic research (Abignente et al., 1982).
Corrosion Inhibition
The inhibitive action of some benzimidazole derivatives on the corrosion of iron in hydrochloric acid solutions was studied, demonstrating the application of these compounds in industrial settings to prevent metal corrosion (Khaled, 2003).
Anticancer Activity
Research has also been conducted on organometallic complexes involving imidazo[1,2-a]pyridine derivatives as potential anticancer agents, focusing on their synthesis, characterization, and evaluation against various cancer cell lines (Stepanenko et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c1-14-6-2-4-11-5-3-10-8(11)7(6)9(12)13;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAPBJNRQVWWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CN2C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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